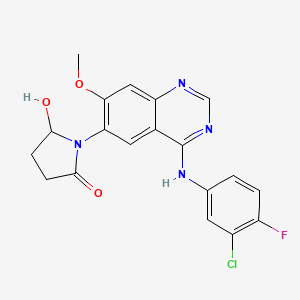

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a pyrrolidinone ring, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Substitution Reactions:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving appropriate amines and carbonyl compounds.

Final Coupling: The final step involves coupling the quinazoline core with the pyrrolidinone ring under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Análisis De Reacciones Químicas

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidinone ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.

Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .

Aplicaciones Científicas De Investigación

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects in cancer and inflammatory diseases

Comparación Con Compuestos Similares

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) can be compared with other similar compounds, such as:

Gefitinib: A tyrosine kinase inhibitor with a similar quinazoline core, used in the treatment of non-small cell lung cancer.

Erlotinib: Another tyrosine kinase inhibitor with a similar structure, used in the treatment of pancreatic and lung cancer.

Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity .

Actividad Biológica

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one, commonly referred to as Dacomitinib Impurity, is a derivative of Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is primarily studied for its biological activity in the context of non-small cell lung cancer (NSCLC) treatment and its associated toxicities.

Dacomitinib acts by irreversibly binding to the EGFR, inhibiting its kinase activity, which is crucial for the proliferation and survival of cancer cells. The binding affinity of Dacomitinib is significantly higher than that of first-generation TKIs, leading to improved clinical outcomes in patients with EGFR mutations. The IC50 values for Dacomitinib against wild-type EGFR range from 2 to 37 nM, indicating potent inhibitory activity .

Biological Activity and Toxicity Profiles

Dacomitinib and its impurities exhibit various biological activities, including:

- Antineoplastic Activity : Dacomitinib has shown efficacy against brain metastases in NSCLC, highlighting its potential in advanced disease stages .

-

Adverse Effects : Clinical studies have reported significant adverse events associated with Dacomitinib treatment, including:

- Gastrointestinal Disorders : Diarrhea (85%), stomatitis (41%), and decreased appetite (25%).

- Dermatological Reactions : Paronychia (61.7%) and dermatitis acneiform (48.9%).

- Liver Toxicity : A case report highlighted drug-induced liver injury (DILI) with an acute liver failure diagnosis after Dacomitinib administration .

Table 1: Summary of Common Adverse Events Associated with Dacomitinib

| Adverse Event | Frequency (%) |

|---|---|

| Diarrhea | 85 |

| Paronychia | 61.7 |

| Dermatitis Acneiform | 48.9 |

| Stomatitis | 41 |

| Decreased Appetite | 25.1 |

| Alopecia | 20.3 |

Case Studies

A notable case study involved a 59-year-old male patient with stage IV NSCLC who developed severe liver injury following Dacomitinib treatment. Following the discontinuation of the drug, liver enzyme levels initially decreased but bilirubin levels peaked significantly before normalization over several months. This case underscores the necessity for vigilant monitoring of liver function during Dacomitinib therapy .

Structural Insights and Conformational Analysis

The structural flexibility of Dacomitinib plays a crucial role in its biological activity. Studies have shown that the compound forms various conformers due to flexible linkers within its molecular structure, which can influence its binding affinity to target proteins . Quantum mechanical studies have provided insights into these conformational properties, revealing stable planar structures that facilitate effective docking with EGFR.

Propiedades

IUPAC Name |

1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYROAISCXBYHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.